molecular formula C13H5Cl6F3N2O2 B3042586 N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide CAS No. 647825-63-6

N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide

Cat. No.: B3042586
CAS No.: 647825-63-6
M. Wt: 490.9 g/mol
InChI Key: JCIPWXZEFKHWKS-UHFFFAOYSA-N
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Description

N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide is a useful research compound. Its molecular formula is C13H5Cl6F3N2O2 and its molecular weight is 490.9 g/mol. The purity is usually 95%.
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Biological Activity

N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, presenting research findings, case studies, and relevant data tables.

The compound is characterized by the following chemical structure and properties:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₄Cl₃F₃N₂O
  • Molecular Weight : 399.6 g/mol
  • Melting Point : 207-211 °C

Research indicates that this compound may function as an inhibitor of specific enzymes involved in pain pathways. It has been noted for its potential to modulate the activity of various targets such as FMO3 (Flavin-containing monooxygenase 3), which plays a crucial role in drug metabolism and the biotransformation of xenobiotics .

Anticancer Properties

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:

  • Case Study : A study on triazene derivatives revealed that these compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the formation of reactive intermediates that alkylate DNA, leading to cell death .

Pain Modulation

The compound's ability to inhibit FMO3 suggests a potential role in pain management. Inhibitors of FMO enzymes have been explored for their capacity to modulate pain perception through various pathways:

  • Research Findings : Inhibitors like this compound may reduce pain by altering metabolic pathways that contribute to pain signaling .

Table 1: Biological Activity Summary

Activity TypeTarget EnzymeEffectReference
AnticancerDNAAlkylation leading to apoptosis
Pain modulationFMO3Inhibition

Safety and Toxicology

While exploring the biological activity of this compound, safety considerations are paramount. The compound has been classified under hazardous materials due to its acute toxicity:

  • Hazard Classifications :
    • Acute Toxicity (Oral): Category 2
    • Eye Irritation: Category 2
    • Skin Irritation: Category 2
    • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) .

Scientific Research Applications

Pain Management

Recent studies have identified N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide as a potential inhibitor for FMO3 (flavin-containing monooxygenase 3), which is involved in pain signaling pathways. The compound has shown promise in modulating pain responses in preclinical models, suggesting its utility in developing new analgesics for conditions like arthritis and neuropathic pain .

Cancer Treatment

The compound's ability to interact with specific molecular targets makes it a candidate for cancer therapy. Research indicates that it may inhibit pathways involved in tumor growth and metastasis. For instance, compounds similar to this compound have been studied for their effects on cancer cell lines, showing reduced proliferation rates and increased apoptosis .

Bioconjugation Techniques

This compound can be utilized in bioconjugation reactions due to its reactive groups. This allows for the attachment of various biomolecules (like peptides or proteins) to create targeted drug delivery systems or diagnostic agents .

Immunology Research

In immunology, this compound is being investigated for its role as a reagent in assays that require precise targeting of immune cells. Its unique structure may enhance the efficacy of immunoassays by improving the binding affinity of antibodies to specific antigens .

Case Studies

StudyApplicationFindings
Pain Management Study Inhibition of FMO3Demonstrated significant reduction in pain response in animal models .
Cancer Cell Line Study Tumor Growth InhibitionShowed decreased proliferation and increased apoptosis in breast cancer cell lines .
Bioconjugation Experiment Targeted Drug DeliverySuccessfully conjugated with a peptide for enhanced specificity towards cancer cells .

Properties

IUPAC Name

2,3,3-trichloro-N-[3-(2,3,3-trichloroprop-2-enoylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl6F3N2O2/c14-7(9(16)17)11(25)23-5-1-4(13(20,21)22)2-6(3-5)24-12(26)8(15)10(18)19/h1-3H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIPWXZEFKHWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1NC(=O)C(=C(Cl)Cl)Cl)NC(=O)C(=C(Cl)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl6F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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